molecular formula C4H6ClFO B3039912 2-Fluoro-2-methylpropanoyl chloride CAS No. 140616-89-3

2-Fluoro-2-methylpropanoyl chloride

Cat. No.: B3039912
CAS No.: 140616-89-3
M. Wt: 124.54 g/mol
InChI Key: VAKCGHWSGWGSAU-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropanoyl chloride is an organofluorine compound with the molecular formula C4H6ClFO. It is a colorless liquid that is used as an intermediate in organic synthesis. The presence of both a fluorine atom and a chlorine atom in its structure makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-2-methylpropanoyl chloride can be synthesized from 2-fluoroisobutyric acid. The synthesis involves the reaction of 2-fluoroisobutyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C4H7FO2+SOCl2C4H6ClFO+SO2+HCl\text{C4H7FO2} + \text{SOCl2} \rightarrow \text{C4H6ClFO} + \text{SO2} + \text{HCl} C4H7FO2+SOCl2→C4H6ClFO+SO2+HCl

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluoro-2-methylpropanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2-fluoro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction process.

Major Products Formed

    Nucleophilic Substitution: Corresponding amides, esters, and thioesters.

    Hydrolysis: 2-Fluoro-2-methylpropanoic acid.

    Reduction: 2-Fluoro-2-methylpropanol.

Scientific Research Applications

2-Fluoro-2-methylpropanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-fluoro-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropanoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Bromo-2-methylpropanoyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.

    2-Fluoro-2-methylpropanoic acid: The acid form of 2-fluoro-2-methylpropanoyl chloride.

Uniqueness

This compound is unique due to the presence of both a fluorine and a chlorine atom in its structure. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The combination of these atoms allows for selective reactions and the formation of unique products that are not easily achievable with other similar compounds.

Properties

IUPAC Name

2-fluoro-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO/c1-4(2,6)3(5)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKCGHWSGWGSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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